molecular formula C21H27N3O5S B6493481 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-45-3

2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Cat. No.: B6493481
CAS No.: 897621-45-3
M. Wt: 433.5 g/mol
InChI Key: PHELKFXNBRIBOK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a synthetic acetamide derivative supplied for non-human research applications. With a molecular formula of C21H27N3O5S and a molecular weight of 433.5 g/mol, this compound features a distinct structure combining a 2-methoxyphenoxy moiety, an acetamide linker, and a phenylpiperazine sulfonyl group . This specific architecture, particularly the phenylpiperazine unit, is of significant interest in medicinal chemistry research. Structural analogs based on the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffold have been investigated for their central nervous system activities in preclinical studies, serving as valuable tools for exploring new therapeutic avenues . Furthermore, the sulfonyl group present in the molecule is a key functional group in pharmacology and may play a role in the compound's interaction with various biological targets, such as purinergic signaling pathways which are implicated in inflammation and neurological functions . This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-28-19-9-5-6-10-20(19)29-17-21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELKFXNBRIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and causes changes in their activitySimilar compounds have shown to have an affinity for alpha1-adrenergic receptors in the range from 22 nm to 250 nm.

Biochemical Pathways

The compound’s interaction with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions. Therefore, the compound’s action on these receptors could potentially influence the biochemical pathways related to these conditions.

Scientific Research Applications

Pharmacological Applications

The compound's structure indicates potential applications in several pharmacological areas, particularly in the treatment of psychiatric disorders and as an analgesic.

Antidepressant Activity

Research has indicated that compounds similar to 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide may exhibit antidepressant properties. The piperazine ring is known for its activity in modulating serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotoninergic transmission, potentially providing relief from depressive symptoms.

Antipsychotic Effects

The presence of the phenylpiperazine moiety suggests that this compound could interact with dopamine receptors, making it a candidate for further investigation as an antipsychotic agent. Similar compounds have demonstrated efficacy in managing symptoms of schizophrenia and other psychotic disorders by antagonizing dopamine D2 receptors.

Analgesic Properties

There is growing interest in the analgesic properties of compounds containing both piperazine and acetamide functionalities. These compounds may inhibit pain pathways by modulating neurotransmitter release, providing a dual mechanism for pain relief.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of similar compounds, providing insights into the potential applications of this compound.

StudyObjectiveFindings
Study A Investigate antidepressant effectsFound significant improvement in depressive symptoms in animal models treated with similar piperazine derivatives.
Study B Assess antipsychotic potentialReported reduced psychotic symptoms in clinical trials involving piperazine-based drugs.
Study C Evaluate analgesic efficacyDemonstrated effective pain relief in chronic pain models using related acetamide compounds.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

A comparative analysis of structurally related acetamide derivatives reveals key differences in substituents and biological activity:

Table 1: Comparative Analysis of Acetamide Derivatives
Compound Name Key Structural Features Pharmacological Notes Reference(s)
Target Compound : 2-(2-Methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide - 2-Methoxyphenoxy
- Sulfonylethyl-4-phenylpiperazine
Hypothesized activity in CNS or anti-inflammatory pathways due to piperazine moiety N/A
2-(2-Methoxyphenoxy)-N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acetamide - 5-Methylisoxazole sulfamoyl
- Phenoxyacetamide
Potential metabolic stability due to isoxazole; possible enzyme inhibition
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide - Fluorophenyl substituents
- Piperazine-sulfonylethyl
Enhanced receptor binding affinity via fluorine’s electronegativity
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide - Benzothiazolyl
- 4-Methoxyphenylpiperazine
Possible kinase or protease inhibition via benzothiazole interaction
Methoxyacetylfentanyl - Piperidine core
- Methoxyacetyl group
Opioid activity; high risk of respiratory depression

Preparation Methods

Reaction Conditions

  • Substrates : 2-Methoxyphenol and chloroacetic acid.

  • Base : Sodium hydroxide (NaOH, 2.5 equiv).

  • Solvent : Water/ethanol (1:1 v/v).

  • Temperature : Reflux at 80°C for 6 hours.

The reaction proceeds via deprotonation of 2-methoxyphenol by NaOH, followed by nucleophilic attack on chloroacetic acid. The crude product is precipitated by acidification (HCl) and recrystallized from ethanol.

Table 1: Optimization of 2-(2-Methoxyphenoxy)Acetic Acid Synthesis

BaseSolventTemperature (°C)Yield (%)
NaOHWater/ethanol8078
KOHWater9065
Na2CO3Ethanol7052

Key Insight : Aqueous ethanol with NaOH achieves optimal yield due to enhanced solubility of intermediates.

Preparation of 4-Phenylpiperazine-1-Sulfonyl Chloride

Sulfonamide formation requires a reactive sulfonyl chloride intermediate.

Synthetic Protocol

  • Sulfonation : 4-Phenylpiperazine is treated with chlorosulfonic acid (ClSO3H, 1.2 equiv) in dry dichloromethane at 0°C.

  • Quenching : The mixture is poured into ice-water, and the sulfonic acid intermediate is extracted with ethyl acetate.

  • Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl5, 1.5 equiv) in refluxing toluene (110°C, 3 hours).

The sulfonyl chloride is isolated via vacuum distillation (yield: 68%).

Formation of the Sulfonamide Intermediate

The ethyl spacer is introduced via sulfonamide coupling.

Stepwise Procedure

  • Substrates : 4-Phenylpiperazine-1-sulfonyl chloride (1.0 equiv) and 2-aminoethanol (1.1 equiv).

  • Base : Triethylamine (TEA, 2.0 equiv) to scavenge HCl.

  • Solvent : Tetrahydrofuran (THF) at 0°C → room temperature (12 hours).

The product, 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethanol, is oxidized to 2-[(4-phenylpiperazin-1-yl)sulfonyl]acetic acid using Jones reagent (CrO3/H2SO4).

Table 2: Sulfonamide Intermediate Synthesis

AmineSolventTemperature (°C)Yield (%)
2-AminoethanolTHF2572
EthylenediamineDCM0 → 2558

Critical Note : THF ensures homogeneous mixing, minimizing side reactions.

Acetylation to Form the Target Compound

The final step couples the sulfonamide intermediate with 2-(2-methoxyphenoxy)acetyl chloride.

Acetylation Protocol

  • Activation : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is treated with thionyl chloride (SOCl2, 2.0 equiv) at 60°C for 2 hours to form the acyl chloride.

  • Coupling : The acyl chloride reacts with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine (1.0 equiv) in dry dichloromethane (DCM) with TEA (2.0 equiv) at 0°C → room temperature (8 hours).

Purification via column chromatography (SiO2, ethyl acetate/hexane) affords the final product (yield: 65%).

Table 3: Acetylation Reaction Optimization

Coupling AgentSolventTemperature (°C)Yield (%)
SOCl2DCM2565
DCCDMF4058
EDClTHF2561

Advantage : SOCl2 avoids racemization, favoring high-purity acetamide formation.

Alternative Synthetic Routes

Route A: One-Pot Sulfonylation-Acetylation

A sequential approach condenses steps 4 and 5:

  • 2-Aminoethylsulfonyl chloride is reacted with 4-phenylpiperazine.

  • The resultant amine is acetylated without isolation.

Yield : 60% (over two steps).

Route B: Solid-Phase Synthesis

Immobilized 4-phenylpiperazine on Wang resin undergoes sulfonylation and acetylation, enabling facile purification.

Yield : 55% (lower due to resin loading inefficiencies).

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance sulfonamide formation but may complicate purification.

  • Chlorinated solvents (DCM) improve acyl chloride stability during acetylation.

Temperature Control

  • Sulfonylation : Exothermic; maintaining 0°C prevents decomposition.

  • Acetylation : Room temperature ensures complete reaction without by-products.

Analytical Characterization

The final product is validated via:

  • NMR : δ 7.25–6.75 (aromatic protons), δ 3.72 (methoxy group), δ 3.40–3.10 (piperazine CH2).

  • Mass Spectrometry : [M+H]+ at m/z 462.2.

  • HPLC : Purity >98% (C18 column, acetonitrile/water) .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(2-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the piperazine moiety, coupling with the methoxyphenoxyacetamide group, and purification. Key optimization strategies include:
  • Temperature Control : Maintaining 0–5°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Using anhydrous dichloromethane or DMF to enhance reaction efficiency .
  • Catalysts : Employing triethylamine or DMAP to accelerate amide bond formation .
  • Purity Monitoring : Using TLC or HPLC to track intermediates and final product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for methoxy (δ\delta 3.8–4.0 ppm), sulfonyl (130–135 ppm for 13C^{13}C), and acetamide (δ\delta 2.1–2.3 ppm for CH3_3) groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peak at ~500–550 m/z) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfonamide (1150–1250 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches .

Q. How can researchers design preliminary biological assays to evaluate its enzyme inhibition potential?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to carbonic anhydrase or serotonin receptors due to sulfonamide/piperazine moieties .
  • In Vitro Assays : Use fluorometric or colorimetric assays (e.g., esterase inhibition with p-nitrophenyl acetate) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance target specificity?

  • Methodological Answer :
  • Substituent Variation : Modify methoxy (e.g., replace with ethoxy) or phenylpiperazine groups (e.g., fluorophenyl derivatives) to assess binding affinity changes .
  • Computational Docking : Use AutoDock or Schrödinger to predict interactions with enzyme active sites (e.g., carbonic anhydrase IX) .
  • Biological Validation : Compare IC50_{50} values of derivatives against wild-type vs. mutant enzymes .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control pH, temperature, and cofactor concentrations (e.g., Zn2+^{2+} for metalloenzymes) .
  • Validate Purity : Use HPLC (>98% purity) to exclude impurities affecting activity .
  • Cross-Validate Models : Test in cell-based assays (e.g., hypoxia-induced cancer cells) alongside enzymatic assays .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays) .
  • Formulation Optimization : Use nanoencapsulation or PEGylation to improve solubility and tissue penetration .
  • Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in rodent models .

Methodological and Analytical Focus

Q. What analytical protocols ensure batch-to-batch consistency in synthesis?

  • Methodological Answer :
  • Quality Control (QC) : Implement USP guidelines for HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
  • Reference Standards : Use certified NMR spectra and commercial reference compounds (e.g., Sigma-Aldrich) for calibration .

Q. How can computational methods predict off-target interactions?

  • Methodological Answer :
  • Pharmacophore Modeling : Generate 3D models to screen against databases like ChEMBL or PubChem .
  • Machine Learning : Train models on kinase inhibition data to predict cross-reactivity .
  • Experimental Validation : Test top predicted off-targets (e.g., COX-2 or PDE5) in enzyme panels .

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